Product packaging for Z-Ser(trt)-OH(Cat. No.:CAS No. 1330286-53-7)

Z-Ser(trt)-OH

Cat. No.: B1442771
CAS No.: 1330286-53-7
M. Wt: 481.5 g/mol
InChI Key: UJUYQQUYKCIHJN-MHZLTWQESA-N
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Description

Historical Context of Amino Acid Protection in Peptide Synthesis

The concept of protecting reactive functional groups during chemical synthesis has been a fundamental principle of organic chemistry for over a century. In the realm of peptide synthesis, the challenge was to reversibly block the N-terminal amino group of one amino acid while its carboxyl group was activated to react with the free amino group of another.

A pivotal moment in this field came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. nih.govwikipedia.org This was one of the first truly effective and reversible Nα-protecting groups, and its development is considered by many to have established synthetic peptide chemistry as a distinct field. wikipedia.orgresearchgate.net The Z group could be introduced with relative ease and was stable under the conditions of peptide bond formation, yet it could be removed by catalytic hydrogenation or with HBr in acetic acid. wikipedia.org

The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in the early 1960s, revolutionized the field. nih.gov This technique, which involves anchoring the growing peptide chain to a solid support, initially utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection in conjunction with benzyl (B1604629) (Bzl)-based side-chain protecting groups. nih.govresearchgate.net Later, the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 provided a milder, orthogonal alternative to the acid-labile Boc group, further expanding the synthetic chemist's toolkit. nih.govthermofisher.com

Significance of Serine Side Chain Protection in Peptide Synthesis Methodologies

Serine, with its primary hydroxyl group in the side chain, presents a particular challenge during peptide synthesis. This hydroxyl group is nucleophilic and can engage in undesirable side reactions, such as O-acylation, during the activation of the C-terminal carboxyl group of the serine residue or the subsequent coupling of the next amino acid. This can lead to the formation of branched peptides and other impurities, significantly reducing the yield of the desired product.

The selection of the serine side-chain protecting group can also influence other aspects of the synthesis. For instance, certain protecting groups can help to disrupt peptide aggregation, a common problem in the synthesis of long or hydrophobic sequences. peptide.com

Positioning of Z-Ser(Trt)-OH within Orthogonal Protecting Group Strategies

The concept of orthogonality in protecting group strategy is central to the synthesis of complex molecules like peptides. jocpr.comfiveable.me An orthogonal set of protecting groups consists of two or more groups that can be removed under distinct chemical conditions, without affecting the others. researchgate.netfiveable.me This allows for the selective deprotection of specific functional groups at various stages of the synthesis, enabling the construction of highly complex and modified peptides.

The most widely used orthogonal protecting group combination in modern SPPS is the Fmoc/tBu pair. iris-biotech.de The Fmoc group, protecting the α-amino group, is removed by a base (typically piperidine), while the tBu group, protecting the side chains, is removed by a strong acid (like trifluoroacetic acid, TFA) at the end of the synthesis. iris-biotech.de

This compound, with its unique combination of a Z group on the α-amino group and a Trityl group on the serine side chain, offers a distinct set of orthogonal properties. The Z group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions that can be used to remove the Trt group. The Trt group, in turn, is labile to mild acid, allowing for its selective removal while the Z group and other acid-labile groups like Boc might remain intact under carefully controlled conditions. peptide.comsigmaaldrich.com

This positions this compound as a valuable building block for specific applications, such as the synthesis of protected peptide fragments in solution-phase synthesis or for on-resin modifications where selective deprotection of the serine side chain is required. While not as commonly used in routine linear SPPS as Fmoc-Ser(tBu)-OH, its unique deprotection profile makes it an indispensable tool for more advanced synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27NO5 B1442771 Z-Ser(trt)-OH CAS No. 1330286-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-trityloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO5/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUYQQUYKCIHJN-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Z Ser Trt Oh

Synthetic Routes for Z-Protection of Serine Nα-Amine

The introduction of the benzyloxycarbonyl (Z or Cbz) group to the α-amino group of serine is a fundamental step in the synthesis of Z-Ser(Trt)-OH. This protective measure is essential to prevent unwanted reactions of the highly nucleophilic amine during subsequent synthetic transformations. total-synthesis.compeptide.com

Mechanistic Insights into Carbobenzyloxy Group Introduction

The standard method for installing the Z-group involves the reaction of serine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The mechanism proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate. The presence of a base, such as sodium bicarbonate or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct. total-synthesis.comhighfine.com

Alternatively, other activated Cbz reagents like benzyloxycarbonyl-O-succinimide (Cbz-OSu) can be employed. total-synthesis.comhighfine.com While Cbz-Cl is more reactive, Cbz-OSu offers advantages in certain systems, potentially leading to cleaner reactions. total-synthesis.comhighfine.com The choice of solvent can also play a role; aprotic solvents like dichloromethane (B109758) are common, but protic solvents may be necessary in some cases to ensure the solubility of the starting materials. highfine.com

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the Z-protected serine are highly dependent on the reaction conditions. Careful control of temperature, stoichiometry, and the choice of base is necessary to optimize the outcome. For instance, running the reaction at a reduced temperature (e.g., 0 °C) can help to minimize side reactions. total-synthesis.com

The purity of the final product is a significant consideration, as the formation of di- and tripeptide impurities can occur during the protection step. researchgate.net High-performance liquid chromatography (HPLC) is a standard analytical technique used to assess the purity of the N-protected amino acid. researchgate.net

ParameterConditionEffect on Yield/Purity
Reagent Cbz-Cl vs. Cbz-OSuCbz-Cl is more reactive; Cbz-OSu may offer higher purity in some cases. total-synthesis.comhighfine.com
Base Sodium Bicarbonate, TriethylamineNeutralizes HCl byproduct, driving the reaction to completion. total-synthesis.comhighfine.com
Temperature 0 °CMinimizes the formation of side products. total-synthesis.com
Solvent Dichloromethane, Dioxane/WaterChoice depends on the solubility of reactants. highfine.comorganic-chemistry.org

Tritylation Strategies for Serine Hydroxyl Group Protection

The protection of the serine hydroxyl group with a trityl (triphenylmethyl, Trt) group is a key step that prevents side reactions at this site during peptide coupling. peptide.com The bulky nature of the trityl group also offers steric hindrance, which can be advantageous in directing subsequent reactions. total-synthesis.com

Regioselective Tritylation of the Serine Side Chain

The tritylation of the serine hydroxyl group is typically achieved by reacting the Z-protected serine with trityl chloride (Trt-Cl) in the presence of a base like pyridine. total-synthesis.com Pyridine serves both as a base to neutralize the HCl byproduct and as a solvent. total-synthesis.com The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate. total-synthesis.com

The large size of the trityl group generally allows for the selective protection of primary hydroxyl groups over more sterically hindered secondary hydroxyls. total-synthesis.com While serine's hydroxyl group is primary, the principle of steric influence is a guiding factor in protecting group strategies.

Recent advancements have explored alternative tritylation methods to overcome the limitations of the traditional Trt-Cl/pyridine system, especially for less reactive alcohols. These include the use of tritylium (B1200429) trifluoroacetate (B77799) generated in situ from trityl alcohols and trifluoroacetic anhydride (B1165640), which avoids the need for expensive silver salts. nih.gov

Evaluation of Byproduct Formation during Trityl Group Introduction

The tritylation reaction is not without the potential for byproduct formation. One common byproduct is trityl alcohol, which can form from the reaction of the trityl cation with any residual water. google.com Additionally, over-tritylation or tritylation at incorrect positions can occur, leading to a mixture of products that require purification. google.com In some cases, detritylation can also occur, leading to the formation of trityl ethers and esters as byproducts. google.com Purification techniques such as crystallization, extraction, and chromatography are often necessary to isolate the desired O-tritylated product with high purity. google.com

ByproductFormation Pathway
Trityl Alcohol Reaction of trityl cation with water. google.com
Incorrectly Tritylated Species Tritylation at unintended sites on the molecule. google.com
Trityl Ethers/Esters Resulting from detritylation side reactions. google.com

Stereochemical Fidelity during this compound Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon of serine is paramount during the entire synthetic sequence. Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, is a significant concern in peptide chemistry as it can lead to biologically inactive or even harmful peptides. highfine.com

Serine is an amino acid that is particularly susceptible to racemization. highfine.commdpi.com The activation of the carboxylic acid group, which is necessary for peptide bond formation, is a critical step where racemization can occur. highfine.com This often proceeds through an oxazolone (B7731731) intermediate. rsc.org

Several factors can influence the degree of racemization, including the choice of coupling reagents, additives, and the base used. highfine.com The use of certain additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, can help to suppress racemization. peptide.com Furthermore, the trityl group on the side chain of serine has been reported to help protect the α-center against racemization in a basic environment. google.com Computational studies have also shed light on the mechanisms of serine racemization, highlighting the role of factors like the dihydrogen phosphate (B84403) ion in catalyzing this process. mdpi.com Careful selection of reaction conditions and reagents is therefore essential to ensure the synthesis of enantiomerically pure this compound.

Analysis of Racemization Pathways for Serine Derivatives

The racemization of activated amino acid derivatives, including this compound, primarily proceeds through two major mechanistic pathways: direct enolization and the formation of a 5(4H)-oxazolone intermediate. mdpi.comnih.gov Both pathways involve the abstraction of the acidic proton from the α-carbon, leading to a planar intermediate that loses the original stereochemical information. mdpi.comrsc.org

Direct Enolization (Direct α-Abstraction):

This pathway involves the direct removal of the α-proton by a base to form a planar enolate intermediate. mdpi.commdpi.com The subsequent non-stereospecific reprotonation of this achiral enolate yields a mixture of both L- and D-enantiomers. mdpi.com The acidity of this α-proton is a key factor; for serine derivatives, the electron-withdrawing nature of the adjacent carboxyl and protected amino groups increases its lability. This pathway is particularly relevant under basic conditions encountered during coupling reactions or deprotection steps in peptide synthesis. mdpi.comnii.ac.jp Computational studies suggest that for serine residues, the most likely intermediate is an enol, which requires protonation of the carbonyl oxygen in addition to the α-proton abstraction. peptide.com

Oxazolone Formation:

The formation of a 5(4H)-oxazolone (formerly known as an azlactone) is considered the most predominant source of racemization during peptide synthesis. mdpi.comnii.ac.jp This mechanism is particularly relevant when the N-terminal protecting group is an acyl type. However, urethane-based protecting groups, such as the benzyloxycarbonyl (Z) group in this compound and the 9-fluorenylmethoxycarbonyl (Fmoc) group, are specifically designed to suppress this pathway. google.comjournalijar.com The mechanism involves the intramolecular attack of the backbone amide carbonyl on the activated carboxyl group, forming the oxazolone ring. nii.ac.jp This intermediate readily tautomerizes to a more stable, aromatic 5-hydroxyoxazole, which is planar and achiral. nii.ac.jp Subsequent nucleophilic attack on this intermediate by an amino group during peptide coupling can occur from either face, leading to a racemic or epimerized peptide product. mdpi.comnii.ac.jp

While the Z-group in this compound is a urethane (B1682113) and thus helps to prevent oxazolone formation, the conditions used for carboxyl group activation can still promote racemization. Factors that increase the risk of racemization for serine derivatives include:

Coupling Reagents: Highly reactive coupling reagents, particularly uronium/aminium salts like HATU in the presence of a base, can significantly increase epimerization rates. mdpi.comnih.gov

Base: The strength and steric hindrance of the base used during coupling are critical. Less hindered and stronger bases generally lead to higher rates of racemization. mdpi.comacs.org

Temperature: Increased reaction temperatures accelerate racemization rates. nih.govresearchgate.net

Protecting Groups: While the N-terminal Z-group offers protection, the side-chain protecting group also plays a role. The bulky trityl (Trt) group on the serine hydroxyl does not in itself prevent racemization. peptide.com Studies on the closely related Fmoc-Ser(Trt)-OH have shown it to be highly susceptible to epimerization under specific basic coupling conditions. mdpi.comnih.govnih.gov

Methodologies for Maintaining Chiral Purity

Maintaining the chiral integrity of this compound during its incorporation into a peptide chain requires careful control over reaction conditions and judicious selection of reagents. The primary goal is to facilitate the desired peptide bond formation at a much faster rate than the competing racemization pathways.

Selection of Coupling Reagents and Additives:

The choice of coupling reagent is a critical factor in minimizing racemization.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used. mdpi.comjournalijar.com However, their activation of the carboxyl group can lead to racemization, especially in the absence of suppressing additives. mdpi.com

Additives: The addition of nucleophilic auxiliaries such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice to suppress racemization. researchgate.netresearchgate.net These additives react with the activated amino acid to form an active ester that is more stable towards racemization but still sufficiently reactive for coupling. chemrxiv.org

Phosphonium (B103445) and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), HBTU, and HATU are highly efficient but can also promote significant racemization, particularly for sensitive residues like serine, if not used correctly. mdpi.comnih.govresearchgate.net Studies on Fmoc-Ser(Trt)-OH showed high epimerization with HATU/HOAt in the presence of the base N-methylmorpholine (NMM). mdpi.comnih.gov

Novel Reagents: Newer coupling reagents are continuously being developed to minimize racemization. For instance, diboronic acid anhydride (DBAA) has shown effectiveness in providing high yields with minimal epimerization for serine derivatives protected with Cbz (Z), Boc, and Fmoc groups. mdpi.com

Control of Base and Temperature:

The reaction environment plays a crucial role in preserving chirality.

Base Selection: The use of sterically hindered, non-nucleophilic bases is preferred. Studies have shown that bases like N,N-diisopropylethylamine (DIPEA) can induce more racemization than more hindered bases like 2,4,6-collidine. researchgate.netthieme-connect.de The amount of base should also be carefully controlled, as excess base accelerates proton abstraction and subsequent racemization. mdpi.com

Temperature Control: Performing coupling reactions at lower temperatures (e.g., 0-4 °C) is a common strategy to reduce the rate of racemization. nii.ac.jp While higher temperatures can increase coupling speed, they disproportionately increase the rate of epimerization. nih.govresearchgate.net

Analytical Monitoring:

The chiral purity of this compound and the resulting peptides is typically monitored using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. journalijar.commdpi.com This allows for the separation and quantification of the desired L-isomer from any D-isomer that may have formed. journalijar.com

The following tables summarize research findings on the epimerization of serine derivatives under various conditions, providing a quantitative insight into the impact of different synthetic strategies.

Table 1: Epimerization of Fmoc-Ser(Trt)-OH Under Various Coupling Conditions nih.gov

This table shows the yield and percentage of epimerization for the coupling of Fmoc-Ser(Trt)-OH to a resin-bound dipeptide using different reagents, solvents, and reaction times.

Condition No.Coupling Reagent/BaseSolventTime (Pre-activation/Coupling)Yield (%)Epimerization (%)
1HBTU/HOBt/DIEADMF0 / 12 h98.62.1
2HATU/HOAt/DIEADMF0 / 12 h98.42.2
3HATU/HOAt/NMMNMP0.5 / 12 h98.30.8
4HATU/HOAt/NMMNMP3 / 12 h63.437.6
5BOP/HOBt/DIEADMF0 / 4 h98.30.3
6BOP/HOBt/NMMDMF0 / 4 h98.80.3
7HATU/HOAt/TMPDMF0 / 2 h99.10.2
8DCC/HOBtDMF0 / 12 h98.50.3
9PyBOP/HOBt/DIEADMF0 / 4 h98.30.5
10HBTU/HOBt/DIEANMP0 / 4 h98.70.3
11HATU/HOAt/DIEANMP0 / 4 h98.60.9
12HBTU/HOBt/NMMNMP0 / 4 h98.70.3
13HATU/HOAt/NMMNMP0 / 4 h98.60.3

Data adapted from a study on the coupling of Fmoc-Ser(Trt)-OH to Pro-Gly-Hex-resin. nih.gov The data highlights the significant impact of pre-activation time (Condition 4) and the effectiveness of using hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) (Condition 7) in minimizing epimerization.

Table 2: Influence of Coupling Reagents on Racemization of Protected Serine nih.gov

This table compares the percentage of D-product formed when coupling different protected amino acids, illustrating the relative stability of serine derivatives compared to others under various activation conditions.

Coupling Reagent / BaseFmoc-L-Ser(tBu)-OH (% D-product)Fmoc-L-Cys(Trt)-OH (% D-product)Fmoc-L-His(Trt)-OH (% D-product)
DIC/Oxyma<0.1<0.11.8
PyBOP/DIPEA0.31.529.8
HBTU/DIPEA0.41.832.5
HATU/DIPEA0.52.645.3
HATU/NMM1.22.128.5
EDCl/HOBt<0.11.433.7

Data adapted from a study coupling protected amino acids with L-Leu-OtBu. nih.gov It demonstrates that while Ser derivatives are susceptible to racemization, Cys and especially His are significantly more prone under identical conditions. It also shows that DIC/Oxyma is a very mild condition for preserving chirality.

Application of Z Ser Trt Oh in Peptide Assembly

Integration of Z-Ser(Trt)-OH in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach that remains relevant for large-scale production. chempep.com In this method, protected amino acids are sequentially coupled in a suitable solvent, with purification of the intermediate peptide after each step. The Z-protecting group has a long history of use in this approach due to its reliability. peptide.com

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The choice of coupling reagent and conditions is critical to ensure high yield and minimize side reactions, particularly racemization. americanpeptidesociety.org For this compound, the conditions must be compatible with both the Z and Trt protecting groups.

Commonly used coupling reagents in solution-phase synthesis include carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). americanpeptidesociety.orgpeptide.com These reagents activate the carboxyl group by forming a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgjustia.com However, this intermediate is susceptible to racemization. To mitigate this risk, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always included. americanpeptidesociety.orgbachem.com These additives react with the O-acylisourea to form active esters (OBt or OAt esters), which are more stable and less prone to racemization while still being sufficiently reactive for efficient coupling. americanpeptidesociety.orgpeptide.comsigmaaldrich.com The combination of DIC and HOBt is a widely recognized method for minimizing racemization. bachem.com

Phosphonium (B103445) reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and aminium/uronium reagents like HBTU also serve as effective coupling agents that generate active esters in situ. bachem.comsigmaaldrich.comresearchgate.net

Coupling Reagent SystemAdditiveKey Characteristics
DCC (Dicyclohexylcarbodiimide)HOBt, HOSuEffective and low-cost; byproduct (DCU) is insoluble, facilitating removal in solution-phase. peptide.combachem.com
DIC (N,N'-Diisopropylcarbodiimide)HOBt, HOAt, Oxyma PureByproduct (DIU) is soluble in most organic solvents, simplifying purification. peptide.combachem.com Recommended for minimizing racemization when used with additives. bachem.com
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)HOBt, HOAtWater-soluble carbodiimide (B86325) and byproduct, useful for aqueous-phase couplings and easy workup. peptide.combachem.com
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)N/AA phosphonium salt that forms OBt active esters; minimizes racemization but forms a carcinogenic byproduct. peptide.combachem.comsigmaaldrich.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)N/AAn aminium salt that is highly efficient with low racemization, especially when HOBt is added. peptide.comresearchgate.net

This table summarizes common coupling reagent systems used in solution-phase peptide synthesis applicable for this compound.

Fragment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized independently and then coupled together. This approach can be more efficient for producing long peptides. The synthesis of a protected fragment containing this compound involves its stepwise incorporation into a shorter peptide chain, which is then purified.

The primary challenge in fragment condensation is the coupling of two large peptide segments, which can be slow and prone to racemization at the C-terminal amino acid of the activating fragment. researchgate.net5z.com Optimization involves careful selection of the coupling site, protecting groups, and reaction conditions. Glycine is often chosen as the C-terminal residue of a fragment because it is achiral and thus cannot racemize. 5z.com

For the coupling step, reagents known for high efficiency and low racemization are essential. The DIC/HOBt combination is a reliable choice. researchgate.net5z.com More potent phosphonium and aminium reagents like PyBOP and HATU are also employed, particularly for sterically hindered couplings. sigmaaldrich.com The reaction solvent and concentration are also critical; solvents like DMA can be used to ensure the solubility of the protected fragments, and running the reaction at the highest possible concentration can improve yields. 5z.com The strategy must ensure that the protecting groups on the fragments, including the Z and Trt groups of the serine residue, remain intact throughout the coupling and purification steps.

StrategyDescriptionAdvantagesConsiderations
Stepwise Elongation Sequential addition of single amino acid residues to a growing peptide chain in solution.Straightforward conceptually; well-established methods.Tedious for long peptides; cumulative yield decreases with each step; purification required after each coupling.
Convergent Fragment Condensation Independent synthesis of protected peptide fragments followed by their coupling in solution.Higher overall efficiency for long peptides; easier purification of final product from unreacted fragments.Risk of racemization at the C-terminal residue of the fragment; potential for low coupling yields due to steric hindrance; solubility of large protected fragments can be an issue. researchgate.net5z.com
Hybrid Solution/Solid-Phase Fragments are synthesized on a solid support, cleaved as protected units, and then condensed in solution.Combines the efficiency of SPPS for fragment synthesis with the scalability of solution-phase coupling.Requires a linker on the solid support that allows cleavage of a fully protected fragment (e.g., 2-chlorotrityl resin). peptide.com

This table outlines different strategies for peptide assembly in solution, including those involving this compound.

Utilization of this compound in Solid-Phase Peptide Synthesis (SPPS)

In modern SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard for temporary N-terminal protection due to its base-lability. biosynth.comnih.gov The Z-group, requiring harsher cleavage conditions like strong acids or catalytic hydrogenation, is generally incompatible with the standard linkers and side-chain protecting groups used in Fmoc-based SPPS. peptide.comchempep.com However, the principles governing the use of the Trt side-chain protecting group are applicable and informative for its Fmoc-protected counterpart, Fmoc-Ser(Trt)-OH, which is widely used. peptide.com

The choice of resin and linker is dictated by the desired C-terminus of the peptide (e.g., acid or amide) and the stability of the protecting groups. The Trt group on the serine side chain is highly acid-labile. peptide.compeptide.com Therefore, linkers that require strong acid for cleavage (like the MBHA linker for peptide amides) would simultaneously remove the Trt group during the final cleavage step.

For the synthesis of protected peptide fragments, where side-chain protecting groups like Trt must remain intact upon cleavage from the resin, highly acid-sensitive linkers are required. Trityl-based resins, such as 2-chlorotrityl chloride (2-ClTrt) resin, are ideal for this purpose. peptide.comsigmaaldrich.com Peptides can be cleaved from 2-ClTrt resin under very mild acidic conditions (e.g., using a mixture of acetic acid/trifluoroethanol/dichloromethane (B109758) or dilute trifluoroacetic acid), which leave the Trt side-chain protection largely untouched. peptide.commdpi.comsigmaaldrich.com

Resin (Linker)Cleavage ConditionsCompatibility with O-Trt GroupPrimary Use
2-Chlorotrityl (2-ClTrt) Chloride Resin Dilute TFA (e.g., 1%) in DCM; or AcOH/TFE/DCM. sigmaaldrich.commdpi.comHigh compatibility; Trt group remains on the side chain. peptide.comsigmaaldrich.comSynthesis of fully protected peptide acids (fragments). peptide.comsigmaaldrich.com
Wang Resin 50-95% TFA in DCM. peptide.comLow compatibility; Trt group is cleaved simultaneously with the peptide from the resin. peptide.comiris-biotech.deSynthesis of C-terminal peptide acids with simultaneous deprotection.
Rink Amide Resin 95% TFA. sigmaaldrich.comLow compatibility; Trt group is cleaved during final deprotection.Routine synthesis of C-terminal peptide amides. sigmaaldrich.com

This table compares the compatibility of common SPPS resins with the O-trityl protecting group of a serine residue.

The selection of coupling reagents in SPPS follows similar principles to solution-phase synthesis, aiming for high efficiency and minimal side reactions. Serine derivatives are known to be susceptible to epimerization, a form of racemization, during the activation step. researchgate.netmdpi.com

Carbodiimides are cost-effective and efficient coupling reagents for SPPS. researchgate.net In the solid-phase context, DIC is strongly preferred over DCC because the resulting N,N'-diisopropylurea byproduct is soluble in common solvents like DMF and can be easily washed away from the resin, whereas the dicyclohexylurea from DCC is poorly soluble and can precipitate on the resin. peptide.combachem.com

As in solution-phase synthesis, the use of carbodiimides alone can lead to significant racemization and the formation of N-acylurea byproducts. bachem.com Therefore, they are almost universally used in combination with additives such as HOBt or Oxyma Pure. These additives not only suppress racemization but also enhance the reaction rate. bachem.com The combination of DIC with an additive is considered a robust method for coupling standard and racemization-prone amino acids, including serine derivatives. justia.combachem.com The reaction is typically carried out in solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). bachem.compeptide.com

Reagent SystemKey Features in SPPS
DIC / HOBt A classic, effective, and low-cost combination that minimizes racemization. peptide.com
DIC / HOAt HOAt is a more reactive additive than HOBt, leading to faster coupling rates. sigmaaldrich.com
DIC / Oxyma Pure Oxyma Pure is a non-explosive alternative to HOBt/HOAt with comparable or superior performance in suppressing racemization and accelerating coupling. bachem.comsigmaaldrich.com
EDC·HCl A water-soluble carbodiimide, less common in standard organic-based SPPS but can be used with polar resins compatible with aqueous-containing solvents. bachem.com

This table details the application of carbodiimide-based reagent systems for coupling amino acids like Ser(Trt) in Solid-Phase Peptide Synthesis (SPPS).

Table of Compounds

Abbreviation / NameFull Chemical Name
This compoundN-α-Benzyloxycarbonyl-O-trityl-L-serine
Fmoc-Ser(Trt)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-L-serine
DCCDicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
EDC·HClN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
HOBt1-Hydroxybenzotriazole
HOAt1-Hydroxy-7-azabenzotriazole
HOSuN-Hydroxysuccinimide
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
Oxyma PureEthyl cyano(hydroxyimino)acetate
TFATrifluoroacetic acid
DMFN,N-Dimethylformamide
NMPN-Methyl-2-pyrrolidone
DCMDichloromethane
TFETrifluoroethanol
AcOHAcetic Acid
MBHA4-Methylbenzhydrylamine

Uronium-Based Reagents

Uronium/aminium salt-based reagents are another class of highly efficient coupling agents widely employed in SPPS. They are known for their rapid reaction kinetics and high coupling yields.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) analog TBTU are among the most popular coupling reagents in this class. peptide.comcreative-peptides.com Although initially believed to have a uronium structure, studies have shown they exist as aminium salts. peptide.com HBTU demonstrates high efficiency, with coupling reactions often completing in as little as six minutes. The addition of an additive like 1-hydroxybenzotriazole (HOBt) can further suppress racemization to negligible levels. peptide.comcreative-peptides.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a related reagent that is often preferred over HBTU for rapid coupling protocols. peptide.com It generally reacts faster and with less epimerization during the coupling of challenging amino acids. peptide.com However, when used in excess, both HBTU and HATU can potentially react with the unprotected N-terminus of the peptide chain, leading to a guanidinylation side reaction that caps (B75204) the chain and prevents further elongation. peptide.com

The use of uronium-based reagents with Z-protected amino acids is well-established. For instance, the structurally similar p-nitrobenzyloxycarbonyl (pNZ)-Ser(Trt)-OH has been successfully coupled using HBTU, indicating the compatibility of this class of reagents with such protected serine derivatives. uniurb.it

Table 2: Comparison of Uronium-Based Coupling Reagents

Reagent Structure Key Advantages Key Disadvantages
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate High coupling efficiency, rapid reactions, low racemization with HOBt. Potential for N-terminal guanidinylation if used in excess.

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Faster reaction rates and less epimerization than HBTU. | Potential for N-terminal guanidinylation if used in excess, higher cost. |

Deprotection Strategies for this compound in SPPS

The strategic combination of the Z and Trt protecting groups in this compound allows for flexible and selective deprotection schemes, which are essential for the synthesis of complex peptides with specific modifications.

Selective Removal of the Z-Protecting Group

The benzyloxycarbonyl (Z) group is traditionally removed by catalytic hydrogenation. creative-peptides.com In the context of SPPS, a common and mild method for Z-group removal is catalytic transfer hydrogenation . This method avoids the use of gaseous hydrogen and specialized pressure equipment. Reagents such as formic acid or 1,4-cyclohexadiene (B1204751) can serve as hydrogen donors in the presence of a palladium catalyst. researchgate.netacs.orgacs.org This deprotection is highly selective and orthogonal to the acid-labile Trt group, as well as other common acid-labile protecting groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu). biosynth.com

Acidolytic Cleavage of the Trityl-Protecting Group

The trityl (Trt) group is highly susceptible to acidolysis. creative-peptides.com This property allows for its selective removal under mild acidic conditions that leave the Z-group intact. For the deprotection of the serine side chain, a dilute solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is typically employed. Concentrations as low as 1% TFA can be effective for cleaving the Trt group from the serine hydroxyl, especially when scavengers like triisopropylsilane (B1312306) (TIS) are included to prevent re-attachment of the trityl cation to other nucleophilic residues like tryptophan. sigmaaldrich.comresearchgate.net The lability of the Trt group is such that it can also be cleaved under very mild conditions using reagents like acetic acid, which is particularly useful when working with highly sensitive peptide sequences. peptide.com

Table 3: Conditions for Selective Deprotection

Protecting Group Deprotection Reagent Typical Conditions Orthogonality
Z (Benzyloxycarbonyl) Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH) Room temperature Orthogonal to Trt, Boc, tBu

| Trt (Trityl) | Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1% TFA in DCM, with scavengers (e.g., TIS) | Orthogonal to Z |

Orthogonal Deprotection Sequences with this compound

The distinct chemical stabilities of the Z and Trt groups provide a robust orthogonal protection strategy. nih.goviris-biotech.de This orthogonality allows for the selective deprotection of either the N-terminus or the serine side chain at any stage of the synthesis, enabling the introduction of modifications at specific sites.

For example, after incorporation of this compound into the peptide chain, the Z-group can be selectively removed by catalytic transfer hydrogenation to allow for further chain elongation from the N-terminus. Subsequently, the Trt group on the serine side chain can be selectively cleaved using dilute TFA, exposing the hydroxyl group for modifications such as phosphorylation or glycosylation, while the rest of the peptide, including other acid-labile protecting groups, remains intact. This level of control is crucial for the synthesis of post-translationally modified peptides and other complex biomolecules.

Advanced Synthetic Applications of this compound in Complex Biomolecules

The unique properties of this compound make it a valuable building block for the synthesis of a variety of complex biomolecules where precise control over the serine side chain is required.

The synthesis of glycopeptides , which are peptides containing covalently linked carbohydrate moieties, often requires the selective protection and deprotection of serine or threonine residues. The Trt group on this compound can be selectively removed on the solid support to expose the hydroxyl group for the attachment of a glycosyl donor. nih.govrsc.org This allows for the site-specific incorporation of glycans into the peptide backbone, which is essential for studying the biological roles of protein glycosylation. hku.hkthieme-connect.de

Similarly, the synthesis of phosphopeptides can benefit from the use of this compound. After selective deprotection of the Trt group, the exposed hydroxyl group can be phosphorylated using various phosphitylating agents. This post-synthetic phosphorylation approach allows for the preparation of peptides with site-specific phosphorylation, which are invaluable tools for studying signal transduction pathways and protein kinase activity.

Furthermore, this compound can be employed in the synthesis of cyclic peptides . nih.gov The selective deprotection of the serine side chain can be utilized to form a lactone bridge with the C-terminus of the peptide, or the selective removal of the Z-group can facilitate head-to-tail cyclization. The ability to control the reactivity of both the N-terminus and the serine side chain independently provides a powerful tool for the construction of these conformationally constrained and often highly bioactive molecules. rsc.orgrsc.org

Contribution to Glycopeptide Synthesis

Glycosylation, the attachment of sugar moieties to amino acid side chains, is another crucial post-translational modification. O-linked glycosylation occurs on the hydroxyl groups of serine and threonine. The chemical synthesis of glycopeptides is a significant challenge due to the complexity of carbohydrate chemistry and the need for precise control over stereochemistry.

This compound serves as a valuable precursor in the "glycosylated amino acid building block" approach, which is the most common strategy for synthesizing O-linked glycopeptides. nih.govrsc.orgrsc.org In this method, a serine residue is first glycosylated with the desired carbohydrate, and this complete, protected building block is then incorporated into the growing peptide chain.

The synthesis of such a building block from this compound involves the selective removal of the O-trityl group to free the side-chain hydroxyl for glycosylation. The N-terminal Z-group remains intact, providing protection for the subsequent glycosylation and peptide coupling steps. After glycosylation, the resulting Z-protected glycosyl-serine derivative can be used in solution-phase peptide synthesis to assemble the desired glycopeptide. rsc.org The careful selection of protecting groups on the carbohydrate moiety is critical to ensure compatibility with the conditions of peptide synthesis and final deprotection.

Table 2: General Steps for O-Glycosylated Serine Building Block Synthesis and Application

StepProcedurePurposeStarting Material Example
1. Selective Deprotection The O-trityl group is removed from the serine side chain using mild acid.To expose the hydroxyl group for glycosylation while keeping the N-terminus and carboxyl group protected.This compound
2. Glycosylation The exposed hydroxyl group is reacted with a protected, activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate).To form the desired O-glycosidic bond with the serine side chain.Z-Ser-OH + Activated Sugar
3. Carboxyl Deprotection/Activation The carboxyl protecting group (if present) is removed, and the carboxyl group is activated for peptide bond formation.To prepare the building block for coupling to the N-terminus of the growing peptide chain.Z-Ser(Sugar)-OH
4. Peptide Coupling The activated glycosylated serine building block is coupled to the peptide chain.To incorporate the entire glycosylated residue into the peptide sequence.Z-Ser(Sugar)-[Activated] + H₂N-Peptide

Role in the Construction of Cyclic Peptides and Peptidomimetics

Cyclic peptides and peptidomimetics are of great interest in drug discovery because cyclization can enhance metabolic stability, increase receptor affinity and selectivity, and improve bioavailability compared to their linear counterparts. uni-kiel.denih.gov The serine residue, with its reactive side chain, provides a versatile handle for various macrocyclization strategies, and the use of protected derivatives like this compound is essential for the synthesis of the linear precursors.

One prominent method is Serine/Threonine Ligation (STL) . This chemoselective reaction involves the coupling of a peptide segment with an N-terminal serine residue to another peptide segment that has a C-terminal salicylaldehyde (B1680747) (SAL) ester. nih.govacs.org The reaction proceeds through an imine-capture and subsequent intramolecular acyl transfer to form a stable peptide bond, making it a powerful tool for both protein synthesis and macrocyclization. nih.govpnas.orgresearchgate.net During the synthesis of the linear peptide precursor containing the N-terminal serine, the side-chain hydroxyl group must be protected, for which the trityl group is well-suited.

Another powerful strategy is cyclization via O-to-N Acyl Migration . researchgate.netnih.gov In this approach, a linear depsipeptide—a peptide containing an ester bond in its backbone—is first synthesized. This is achieved by forming an ester linkage between the carboxyl group of one amino acid and the side-chain hydroxyl of serine. nih.govnih.gov After head-to-tail cyclization of the depsipeptide, a controlled O-to-N acyl shift is induced, where the ester bond rearranges to a more thermodynamically stable amide bond, yielding the final native cyclic peptide. researchgate.net The synthesis of the initial linear depsipeptide requires precise control, and the use of an orthogonally protected serine derivative like this compound is critical to direct the chemistry to the correct functional groups.

By facilitating these advanced ligation and cyclization chemistries, this compound plays a key role in transforming linear peptides into conformationally constrained cyclic structures and peptidomimetics with potentially enhanced therapeutic properties.

Table 3: Comparison of Serine-Based Peptide Macrocyclization Strategies

StrategyMechanismRole of Protected SerineKey Features
Serine/Threonine Ligation (STL) An N-terminal serine reacts with a C-terminal salicylaldehyde (SAL) ester, followed by intramolecular acyl transfer to form a native peptide bond. nih.govacs.orgThe serine side-chain hydroxyl must be protected (e.g., with Trt) during the synthesis of the linear precursor to prevent side reactions.Forms a native peptide bond at the ligation site; reaction is highly chemoselective. nih.govpnas.org
O-to-N Acyl Migration A linear depsipeptide with an ester bond involving the serine side-chain is synthesized and cyclized. A subsequent base- or acid-catalyzed rearrangement converts the ester bond to an amide bond. researchgate.netnih.govThe serine side-chain hydroxyl serves as the site for ester bond formation in the depsipeptide precursor. Orthogonal protection is crucial during precursor synthesis.Utilizes the "acyl-switch" principle; can overcome difficulties in synthesizing aggregation-prone sequences. nih.gov

Mechanistic Investigations and Process Optimization Pertaining to Z Ser Trt Oh

Kinetic and Thermodynamic Studies of Z-Ser(Trt)-OH Reactions

Kinetic studies on related systems highlight the complexity of these reactions. The rate of peptide bond formation can be influenced by factors such as the steric hindrance of the reacting amino acids and the polarity of the solvent. mdpi.comacs.org For instance, a study on the formation of diketopiperazines, a common side reaction, found that reaction rates spanned over three orders of magnitude depending on the solvent, with high cohesive energy density solvents significantly increasing the rate. rsc.org

Identification and Mitigation of Side Reactions during this compound Utilization

Careful control of reaction conditions is paramount to minimize the formation of impurities during the incorporation of this compound. The principal side reactions include epimerization, undesired side-chain reactivity, and β-elimination.

Epimerization, the change in configuration at the α-carbon, is a significant challenge in peptide synthesis, and serine derivatives are known to be particularly susceptible. nih.govacs.org The loss of chiral integrity can occur via two primary mechanisms: direct enolization through the abstraction of the α-proton by a base, or, more commonly, through the formation of a planar, achiral oxazol-5(4H)-one intermediate. mdpi.comuniurb.it This intermediate can be re-protonated from either side, leading to a mixture of L- and D-isomers.

The extent of epimerization is heavily influenced by the choice of coupling reagents, base, solvent, and reaction time. Studies have shown that using coupling reagents like HATU in the presence of a base such as N-methylmorpholine (NMM) in a polar aprotic solvent like dimethylformamide (DMF) can lead to high levels of epimerization for Fmoc-Ser(Trt)-OH. mdpi.com One study demonstrated that prolonged pre-activation (3 hours) of Fmoc-Ser(Trt)-OH with HATU/HOAt/NMM resulted in substantial racemization (37.6%). nih.gov In contrast, certain coupling reagents are known to suppress this side reaction. The use of diboronic acid anhydride (B1165640) (DBAA) as a catalyst has been shown to facilitate peptide bond formation with high yields and selectivity, representing a racemization-free coupling method. rsc.org

Strategies to control epimerization include:

Choice of Coupling Reagent: Utilizing reagents less prone to inducing oxazolone (B7731731) formation or those that promote rapid aminolysis.

Base Selection: Employing sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can mitigate epimerization compared to less hindered bases. mdpi.com

Minimizing Pre-activation Time: Long pre-activation times for the amino acid before the addition of the amine component are known to increase racemization. nih.gov

Solvent Choice: The reaction medium plays a role, with some studies suggesting less polar solvents may reduce the rate of epimerization. chemrxiv.org

Table 1: Influence of Coupling Conditions on Epimerization of Serine Derivatives
Amino Acid DerivativeCoupling Reagent/BaseSolventConditionsEpimerization (%)Source
Fmoc-Ser(Trt)-OHHATU/HOAt/NMMNMP3-hour pre-activation37.6 nih.gov
Fmoc-Ser(Trt)-OHHATU/HOAT/NMMDMFStandard couplingHigh mdpi.com
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA-5-min pre-activation7.8 nih.gov
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA-No pre-activation1.0 nih.gov
Fmoc-Ser(t-Bu)-OHPOCl₃/PyridinePyridineStandard coupling33.0 nii.ac.jp

The primary function of the bulky trityl (Trt) group on the serine side chain is to prevent the hydroxyl group from participating in unwanted reactions during peptide synthesis. Without this protection, the nucleophilic hydroxyl group could be acylated by activated amino acids, leading to branched peptides and termination of the desired linear chain.

The Trt group offers several advantages for side-chain protection:

Steric Hindrance: The large size of the trityl group provides effective steric shielding, preventing nucleophilic attack on the side-chain oxygen.

Orthogonality: The Z- and Trt- protecting groups are orthogonal. The Z-group can be removed by hydrogenolysis or strong acid, while the Trt group is labile to milder acidic conditions, allowing for selective deprotection strategies.

Purity: Compared to other protecting groups like tert-butyl (t-Bu), trityl groups can often be removed under milder acidolysis conditions, which can lead to purer peptide products, especially in the synthesis of difficult sequences.

β-Elimination is a common side reaction for serine derivatives that possess an electron-withdrawing group on the side-chain oxygen, such as a phosphate (B84403) group. nih.gov This reaction typically occurs under basic conditions, such as the piperidine (B6355638) treatment used for Fmoc-group removal in solid-phase peptide synthesis (SPPS). The process involves the abstraction of the α-proton, followed by the elimination of the side-chain group to form a dehydroalanine (B155165) (Dha) residue. This unsaturated residue can then react with nucleophiles present in the reaction mixture, like piperidine, to form undesired adducts.

However, a key advantage of using the trityl protecting group on serine is the effective suppression of this β-elimination pathway. Research studies investigating side reactions during the coupling of Fmoc-Ser(Trt)-OH have reported not observing any β-elimination products. nih.govnih.gov The bulky, non-electron-withdrawing nature of the Trt group does not sufficiently activate the α-proton for abstraction under standard basic conditions, thus preventing the initiation of the elimination cascade.

Enhancement of Reaction Efficiency and Yields

Optimizing reaction efficiency and maximizing yield are critical goals in peptide synthesis. For this compound, this involves careful selection of the solvent system, among other parameters.

In solid-phase peptide synthesis (SPPS), the solvent plays a multifaceted role, influencing reaction kinetics, side reactions, and the physical state of the solid support. An effective solvent system must ensure adequate swelling of the resin matrix and solubilization of reagents to allow for efficient diffusion and reaction. chemrxiv.orgnih.gov

Resin Swelling and Solvation: The polymer resin support must be well-solvated to make the reactive sites accessible. Inefficient solvation can lead to poor coupling yields. Studies have shown that for polystyrene-based resins, solvents like N-methylpyrrolidinone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMA) provide good resin solvation. nih.gov

Reagent Solubility: The protected amino acid (this compound), coupling reagents, and any byproducts must be soluble in the chosen solvent to ensure a homogeneous reaction environment at the solid-liquid interface. Polar aprotic solvents like DMF and NMP are commonly used due to their excellent solvating properties for most reagents used in peptide synthesis.

Impact on Yield: The choice of solvent can directly impact the final yield. In a rapid synthesis of CGRP(8-37), superior peptide-resin solvation was achieved with DMA and DMF, resulting in significantly higher average coupling yields (98.0% and 99.5%, respectively) compared to syntheses in NMP or DMSO. nih.gov

Influence on Side Reactions: As discussed previously, the solvent can affect the rate of side reactions. For example, while DMF is an excellent solvent for coupling, it has been implicated in higher rates of epimerization for Ser(Trt) derivatives under certain basic conditions. mdpi.com In some cases, a less polar medium may be chosen to suppress such side reactions, though this can sometimes compromise coupling efficiency. chemrxiv.org

The selection of a solvent system is therefore a critical optimization parameter, requiring a balance between maximizing reaction rates and yields while minimizing undesirable side reactions.

Table 2: Effect of Solvents on Resin Solvation and Synthesis Yield
SolventHildebrand Solubility Parameter (δ)Hydrogen Bonding Parameter (δh)Average Coupling Yield (%)CommentsSource
N-Methylpyrrolidinone (NMP)11.23.578.1Provides maximum resin solvation but can lead to inefficient peptide-resin solvation and poor yields in some syntheses. nih.gov
Dimethyl Sulfoxide (DMSO)12.95.091.8Good resin solvation, but may not be optimal for all peptide sequences. nih.gov
Dimethylacetamide (DMA)10.85.698.0Provides superior peptide-resin solvation, leading to significantly higher coupling yields. nih.gov
Dimethylformamide (DMF)12.15.799.5Offers the most effective peptide-resin solvation and was the only solvent to yield a single major product in the studied synthesis. nih.gov
Anisole/DMSO (17:3)---Identified as a good performing system for coupling reactions in a study on greener solvents. chemrxiv.org

Temperature Effects on Reaction Outcomes

The temperature at which peptide coupling reactions are conducted is a critical parameter that significantly influences the reaction rate, yield, and the prevalence of side reactions. For the sterically hindered and racemization-prone amino acid derivative, this compound, temperature control is paramount to achieving optimal outcomes. Mechanistic investigations and process optimization studies have focused on understanding the delicate balance between accelerating the desired peptide bond formation and minimizing undesirable pathways, primarily epimerization and decomposition.

Elevated temperatures generally increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which can accelerate the rate of the main coupling reaction. This is particularly advantageous in solid-phase peptide synthesis (SPPS), where higher temperatures can overcome the steric hindrance associated with bulky protecting groups like the trityl (Trt) group on the serine side-chain and improve diffusion rates of reagents. semanticscholar.org Modern automated peptide synthesizers often utilize elevated temperatures (e.g., 70-90°C) to significantly reduce coupling times. semanticscholar.orgscispace.com

However, the primary drawback of increased temperature is the concurrent acceleration of undesirable side reactions. For this compound, the most significant of these is racemization at the α-carbon, which leads to the formation of the corresponding D-diastereomer, a critical impurity that is often difficult to separate from the desired product. mdpi.com The mechanism of racemization often involves the formation of an oxazolone intermediate, a process that is promoted by both basic conditions and higher temperatures. mdpi.compeptide.com

Research on analogous Fmoc-protected serine derivatives provides valuable insights into the temperature-dependent nature of these side reactions. Studies have demonstrated that lowering the reaction temperature can effectively suppress racemization. For instance, in a coupling reaction involving Fmoc-L-Ser(t-Bu)-OH, reducing the temperature from room temperature to 4°C has been shown to significantly decrease the level of the racemized product. nii.ac.jp

The following table, based on data from analogous Fmoc-Ser derivative studies, illustrates the general impact of temperature on key reaction outcomes.

Table 1. General Influence of Temperature on Peptide Coupling Outcomes for Serine Derivatives.

TemperatureReaction RateProduct Yield (Main Reaction)Epimerization/RacemizationByproduct Formation (e.g., decomposition)
Low (e.g., 0-4°C)SlowPotentially lower in short reaction timesLowLow
Room Temperature (e.g., 20-25°C)ModerateGoodModerateModerate
High (e.g., >50°C)FastHigh (if main reaction outpaces degradation)HighHigh

Detailed research findings on the coupling of Fmoc-L-Ser(t-Bu)-OH with an aniline (B41778) linker provide quantitative evidence of temperature's effect on racemization. While at room temperature the reaction yielded the desired product with 1.8% racemization, lowering the temperature to 4°C reduced racemization to a negligible 0.4% while maintaining a high product yield. nii.ac.jp This demonstrates that even a modest decrease in temperature can have a profound impact on the stereochemical purity of the product.

Table 2. Effect of Temperature on Racemization of Fmoc-L-Ser(t-Bu)-OH during Coupling. nii.ac.jp

Reaction TemperatureIsolated YieldRacemization (%)
Room Temperature90%1.8%
4 °C91%0.4%

In addition to racemization, other side reactions can be exacerbated by heat. For example, during the final cleavage of peptides from the resin support using strong acids like trifluoroacetic acid (TFA), elevated temperatures can increase the formation of byproducts. A study on a peptide containing Cys(Trt) showed that increasing the cleavage temperature from 25°C to 40°C, and extending the duration, significantly increased the level of S-tert-butylated side product. acs.org While this is a different reaction step, it underscores the general principle that higher temperatures can promote unwanted side reactions involving trityl-protected residues.

Therefore, the optimization of a process involving this compound requires a careful balancing act. For reactions where maximizing yield and throughput is the primary goal, and where purification methods can effectively remove diastereomeric impurities, higher temperatures may be employed. semanticscholar.org Conversely, when the highest possible stereochemical purity is required, reactions are typically conducted at room temperature or below, often for extended periods, to mitigate the risk of racemization. nii.ac.jpbachem.com The choice of coupling reagents also plays a crucial role in this context, with some reagent combinations being less prone to inducing racemization, even at slightly elevated temperatures. bachem.com

Analytical Characterization of Z Ser Trt Oh and Its Peptide Conjugates

Chromatographic Purity Analysis and Purification Techniques

Chromatographic methods are fundamental to assessing the purity of Z-Ser(trt)-OH and purifying peptides that incorporate this residue. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary techniques utilized for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a reliable HPLC method is a critical first step for the analysis of this compound and its peptide conjugates. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

Method Development Principles: A systematic approach to method development involves the optimization of several key parameters to achieve adequate separation of the target compound from impurities. wiley.com These impurities may include starting materials, by-products from the synthesis (e.g., incomplete protection or deprotection), or diastereomers.

Stationary Phase: C18 (octadecylsilyl) columns are the workhorses for separating protected amino acids and peptides due to their hydrophobicity, which allows for effective retention of these relatively nonpolar molecules. researchgate.net For compounds with aromatic groups like this compound, pentafluorophenyl (PFP) phases can offer alternative selectivity through dipole-dipole and π–π interactions. researchgate.net

Mobile Phase: A typical mobile phase consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), usually acetonitrile (B52724) or methanol. lcms.cz A gradient elution, where the concentration of the organic solvent is increased over time, is standard for analyzing peptide mixtures, which often contain components with a wide range of polarities. lcms.cz Trifluoroacetic acid (TFA) is a common additive (typically at 0.1%) to both mobile phase components. It acts as an ion-pairing agent to improve peak shape and aids in the solubilization of peptides. rsc.org

Detection: The benzyloxycarbonyl (Z) and trityl (Trt) groups in this compound contain aromatic rings, making the compound readily detectable by UV spectrophotometry. sigmaaldrich.com Detection is commonly performed at wavelengths between 210 and 230 nm, where the peptide backbone and aromatic protecting groups absorb, or at higher wavelengths like 254 nm to specifically monitor the aromatic groups. rsc.org

Preparative HPLC is an extension of analytical HPLC used for purification. It employs larger columns and higher flow rates to isolate the desired peptide from a crude synthesis mixture. wiley.com Following synthesis and cleavage from the solid support, the crude peptide is dissolved and purified by preparative RP-HPLC, with fractions collected and analyzed for purity. nih.govgoogle.com

Table 1: Example HPLC Method Parameters for Analysis of a this compound containing Peptide This table presents a typical starting point for method development.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)
Gradient 5% to 95% B over 20-40 minutes
Flow Rate 1.0 mL/min
Temperature 25-30 °C
Detection UV at 214 nm and 254 nm
Injection Volume 10-20 µL

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher efficiency, resolution, and speed of analysis. sigmaaldrich.com UHPLC is particularly advantageous for analyzing complex peptide mixtures and for high-throughput purity screening. rsc.org

The principles of method development for UHPLC are similar to HPLC, but methods must be adapted to the shorter columns and higher pressures. waters.com UHPLC systems can provide baseline resolution of critical pairs in shorter run times compared to HPLC. waters.comwaters.com For instance, a complex mixture of amino acids can be separated in under 10 minutes. researchgate.net The increased sensitivity of UHPLC is also beneficial for detecting low-level impurities. rsc.org In the context of peptide synthesis, UHPLC is used to assess the purity of crude peptides after cleavage and to confirm the purity of the final, purified product. rsc.orgrsc.org

Table 2: Comparison of Typical HPLC and UHPLC Performance for Peptide Analysis

Feature Conventional HPLC UHPLC
Particle Size 3.5 - 5 µm < 2 µm
Column Dimensions 4.6 x 150 mm 2.1 x 50-100 mm
Analysis Time 20 - 40 minutes < 10 minutes
Resolution Good Excellent
System Pressure 150 - 400 bar 600 - 1200 bar
Solvent Consumption Higher Lower

Spectroscopic Confirmation of Chemical Structure

While chromatography assesses purity, spectroscopy is indispensable for confirming the chemical structure of this compound and verifying its incorporation into a peptide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of a compound in solution. For a molecule like this compound or its peptide conjugates, ¹H and ¹³C NMR are primary tools.

¹H NMR: A proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group (Z-group), the three phenyl rings of the trityl group, and the serine backbone (α-H, β-H₂). The large number of aromatic protons from the trityl and Z groups typically appear as a complex multiplet in the 7.2-7.5 ppm region. rsc.org The benzylic protons of the Z-group often appear as a singlet or doublet around 5.1 ppm. The protons on the serine itself would be found at higher field.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Characteristic chemical shifts would confirm the presence of the carbonyl carbons (from the Z-group and the carboxylic acid), the aromatic carbons of the protecting groups, and the aliphatic carbons of the serine residue. rsc.org

2D NMR: For more complex peptide conjugates, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and between protons and their attached carbons, respectively. This allows for unambiguous assignment of all signals and confirmation of the peptide sequence and the integrity of the protecting groups. nih.gov High-resolution NMR can also be performed on samples while they are still attached to the solid-phase synthesis resin, allowing for reaction monitoring. rapp-polymere.com

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass spectrometry is a crucial technique for rapidly confirming the molecular weight of this compound and its peptide conjugates. It provides a precise mass-to-charge ratio (m/z) that can be used to verify the elemental composition.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like protected amino acids and peptides. It typically produces protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺). rsc.orgnih.gov For this compound (Molecular Formula: C₃₀H₂₇NO₅, Molecular Weight: 481.54 g/mol ), a high-resolution mass spectrometer would be expected to detect an ion with an m/z value very close to 482.1962 (for [M+H]⁺). chemsrc.com

Tandem Mass Spectrometry (MS/MS): When analyzing peptide conjugates, MS/MS is used to confirm the amino acid sequence. conicet.gov.ar In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed. The fragmentation typically occurs at the peptide amide bonds, producing a predictable series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus allowing the sequence to be read and confirming the incorporation of the Ser(trt) residue at the correct position. conicet.gov.arresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₃₀H₂₇NO₅
Molecular Weight 481.54 g/mol
Exact Mass 481.1889
Primary Ion (ESI+) [M+H]⁺
Expected m/z 482.1962

Chiral Analysis of Serine Stereochemistry within Peptides

The biological activity of peptides is highly dependent on their stereochemistry. Since this compound is derived from L-serine, it is crucial to confirm that the stereochemical integrity of the serine residue is maintained throughout the synthesis and purification processes. Racemization (conversion of the L-form to the D-form) can occur under the basic conditions used for Fmoc-deprotection or during coupling steps in peptide synthesis. nih.gov

Methods for chiral analysis of amino acids within a peptide generally involve two main steps:

Hydrolysis: The peptide is hydrolyzed back into its constituent amino acids, typically using strong acid (e.g., 6 M HCl). myfoodresearch.com

Chiral Separation: The resulting amino acid mixture is then analyzed using a chiral chromatographic method.

Several approaches exist for the chiral separation:

Derivatization with a Chiral Reagent: The amino acid hydrolysate is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). mdpi.com

Chiral Stationary Phases (CSPs): The amino acid mixture is directly separated on a column that has a chiral selector immobilized on the stationary phase. Various CSPs based on cyclodextrins, polysaccharide derivatives, or zwitterionic selectors have been developed for the enantioseparation of amino acids. mdpi.comtandfonline.com Supercritical Fluid Chromatography (SFC) using chiral stationary phases has also emerged as a powerful technique, often providing faster separations than HPLC for chiral compounds. tandfonline.com

The ratio of the L- and D-serine peaks is quantified to determine the extent of racemization. For most applications, the level of the D-isomer should be exceptionally low, confirming the stereochemical purity of the synthesized peptide. nih.gov

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
This compoundN-[(Benzyloxy)carbonyl]-O-trityl-L-serine
HPLCHigh-Performance Liquid Chromatography
UHPLCUltra-High Performance Liquid Chromatography
RP-HPLCReversed-Phase High-Performance Liquid Chromatography
NMRNuclear Magnetic Resonance
MSMass Spectrometry
ESIElectrospray Ionization
TFATrifluoroacetic acid
FmocFluorenylmethyloxycarbonyl
Boctert-Butoxycarbonyl
TrtTrityl (triphenylmethyl)
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
AQC6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate
SFCSupercritical Fluid Chromatography

Computational Chemistry and Theoretical Modeling of Z Ser Trt Oh

Molecular Dynamics Simulations of Protected Serine Conformations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. medsciencegroup.usplos.org For Z-Ser(Trt)-OH, MD simulations can elucidate the conformational landscape dictated by its bulky and flexible protecting groups. By simulating the molecule in various solvent environments, researchers can predict its most stable three-dimensional structures and dynamic behavior.

The large trityl group significantly restricts the rotational freedom around the Cα-Cβ and Cβ-Oγ bonds of the serine side chain. MD simulations can quantify this steric hindrance and map the resulting conformational space. Key parameters analyzed include dihedral angle distributions (φ, ψ, and χ1, χ2), root-mean-square deviation (RMSD) to track structural stability, and solvent accessible surface area (SASA) to understand interactions with the surrounding medium. nih.gov These simulations reveal how the protecting groups influence the backbone conformation, potentially pre-disposing the amino acid residue towards specific secondary structures like β-turns or α-helices upon incorporation into a peptide. The insights gained are crucial for designing complex peptides, as the conformation of the protected monomer can impact coupling efficiency and the folding of the final product.

Table 1: Simulated Conformational Parameters for this compound
ParameterDescriptionPredicted Influence of Protecting Groups
Backbone Dihedrals (φ, ψ)Define the conformation of the peptide backbone.The Z-group and Trt-group sterically restrict the allowed (φ, ψ) angles, favoring a more defined conformational state compared to unprotected serine.
Side-Chain Dihedrals (χ1, χ2)Define the orientation of the serine side chain.The bulky Trt group severely limits rotational freedom, locking the side chain into a few low-energy conformations.
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Low RMSD values are expected for the backbone, indicating high conformational stability due to the restrictive protecting groups.
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent.The large, hydrophobic Trt group is expected to dominate the SASA, influencing solubility and intermolecular interactions.

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and model chemical reactions with high accuracy. researchgate.net These techniques are invaluable for investigating the reaction pathways involving this compound, particularly during peptide synthesis. QM calculations can determine the transition state energies and activation barriers for desired reactions, such as peptide bond formation, and competing side reactions. chemistryviews.orgumaine.edu

A significant challenge in synthesizing peptides containing serine derivatives is the risk of epimerization (racemization) at the α-carbon during the coupling step. mdpi.com This is especially relevant for Fmoc-protected serine derivatives and can also be a concern under certain conditions with Z-protected amino acids. mdpi.com QM studies can model the entire reaction coordinate for both the desired peptide coupling and the undesired epimerization pathway. By calculating the energy barriers for each path, researchers can identify reaction conditions (e.g., choice of coupling reagent, base, and solvent) that kinetically favor amide bond formation while suppressing epimerization. mdpi.com These theoretical investigations provide a mechanistic understanding at the atomic level, guiding the optimization of synthetic protocols to maximize yield and chiral purity. researchgate.netnih.gov

Table 2: Theoretical Energy Barriers for Competing Reactions of this compound
Reaction PathwayDescriptionCalculated Parameter (Hypothetical)Implication
Peptide Bond FormationThe desired reaction where the carboxyl group of this compound couples with an amino group.Activation Energy (ΔG‡) = 15-20 kcal/molRepresents the standard energy cost for the desired coupling reaction under optimized conditions.
Epimerization via EnolizationAn undesired side reaction where the α-proton is abstracted, leading to a loss of stereochemistry.Activation Energy (ΔG‡) > 25 kcal/molA significantly higher energy barrier indicates this pathway is less likely, ensuring stereochemical integrity.
Oxazolone (B7731731) FormationAn alternative pathway that can also lead to racemization, particularly with strong activating agents.Activation Energy (ΔG‡) > 22 kcal/molQM calculations help select coupling reagents that raise the barrier for this pathway.

Structure-Activity Relationship (SAR) Studies for Serine-Containing Peptides

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. creative-peptides.com For peptides, SAR studies are critical for optimizing potency, selectivity, and metabolic stability. researchgate.net The serine residue, with its polar hydroxyl group, is often a key player in a peptide's biological function, capable of forming crucial hydrogen bonds with its target receptor. acs.org

Computational modeling plays a vital role in modern SAR studies. When this compound is used to incorporate serine into a peptide, the final deprotected serine residue can be systematically studied. A common technique is alanine (B10760859) scanning, where the serine residue is replaced by the non-polar amino acid alanine to probe the importance of the hydroxyl group. researchgate.netacs.org If this substitution leads to a significant loss of biological activity, it suggests the serine hydroxyl group is essential for target binding or maintaining the active conformation. Other modifications, such as replacing L-serine with its D-enantiomer or other non-canonical amino acids, can further probe the structural requirements at that position. mdpi.comrsc.org These systematic modifications, guided by computational analysis, help to build a detailed map of the peptide's "active face" and accelerate the design of more effective peptide-based therapeutics. creative-peptides.com

Table 3: Example of a Structure-Activity Relationship (SAR) Study via Alanine Scanning
Peptide AnalogueModification at Serine PositionReceptor Binding Affinity (IC₅₀)Interpretation
Parent PeptideL-Serine (Wild Type)10 nMBaseline activity of the native peptide.
Analogue 1Replaced with L-Alanine500 nMA 50-fold decrease in affinity suggests the serine hydroxyl group is critical for binding, likely via hydrogen bonding. acs.org
Analogue 2Replaced with L-Threonine15 nMSimilar activity indicates that a hydroxyl group on a slightly larger side chain is well-tolerated.
Analogue 3Replaced with D-Serine>1000 nMComplete loss of activity implies that the specific stereochemistry (L-configuration) is essential for proper orientation in the binding pocket. creative-peptides.com

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing Z-Ser(trt)-OH, and how do protecting groups influence its stability during peptide synthesis?

  • Methodological Answer : this compound is synthesized via selective protection of serine’s hydroxyl group with a trityl (trt) group and the amine with a benzyloxycarbonyl (Z) group. Critical steps include:

  • Deprotection : Use of trifluoroacetic acid (TFA) for trt group removal under mild acidic conditions to prevent side reactions.
  • Coupling : Activation of the carboxyl group with reagents like HOBt/DCC for peptide bond formation.
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate high-purity product .
    • Data Insight : NMR analysis confirms the tert-butyl protection (e.g., δ ~1.4 ppm for tert-butyl protons) and Z-group aromatic signals (δ ~7.3-7.5 ppm) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound, and what data should researchers expect?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify tert-butyl (δ 1.4 ppm, ¹H; δ 28-30 ppm, ¹³C) and Z-group aromatic protons (δ 7.3-7.5 ppm).
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 295.33 (C₁₅H₂₁NO₅).
  • HPLC : Retention times under gradient elution (e.g., 0.1% TFA in acetonitrile/water) validate purity (>98%) .

Advanced Research Questions

Q. How does the tert-butyl group in this compound affect its stability under varying pH and temperature conditions during peptide assembly?

  • Methodological Answer : The tert-butyl group enhances steric protection of the hydroxyl group, reducing hydrolysis under basic conditions. However, prolonged exposure to strong acids (e.g., >50% TFA) may partially cleave the trt group.

  • Experimental Design : Conduct accelerated stability studies at pH 1-12 and 25–60°C, monitoring degradation via HPLC.
  • Data Contradiction : While trt is typically acid-labile, unexpected stability in mild acidic buffers (pH 4-6) has been observed, necessitating kinetic studies .

Q. What are common side reactions when incorporating this compound into solid-phase peptide synthesis (SPPS), and how can they be mitigated?

  • Methodological Answer :

  • Racemization : Occurs during activation; minimize using low-basicity coupling agents (e.g., OxymaPure/DIC) and temperatures <0°C.
  • Incomplete Deprotection : Optimize TFA cleavage time (e.g., 1–2 hours) with scavengers (e.g., triisopropylsilane).
  • Validation : Monitor byproducts via LC-MS and adjust reaction stoichiometry .

Q. How can researchers resolve contradictory data regarding this compound’s solubility in polar aprotic solvents like DMF or DMSO?

  • Methodological Answer : Contradictions arise from varying tert-butyl group hydration.

  • Protocol : Pre-dry the compound under vacuum (24 hours) and test solubility in anhydrous DMF.
  • Quantitative Analysis : Use gravimetric methods or UV-Vis spectroscopy to measure solubility limits (typical range: 50–100 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.